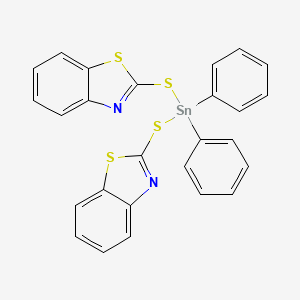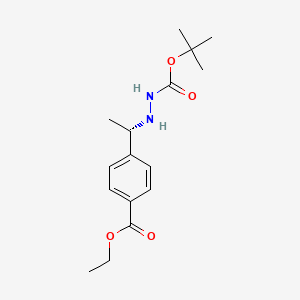
(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is a complex organic compound that features a hydrazinecarboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate ethyl ester derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted hydrazinecarboxylate derivatives.
科学的研究の応用
(S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(S)-2-(1-(4-(エトキシカルボニル)フェニル)エチル)ヒドラジンカルボン酸tert-ブチルの作用機序は、特定の分子標的との相互作用に関係しています。ヒドラジンカルボン酸基は、酵素や受容体と水素結合やその他の相互作用を形成し、その活性を調節する可能性があります。エトキシカルボニル基も、この化合物の結合親和性と特異性に役割を果たしている可能性があります。
類似化合物:
(R/S)-エチル2-アセトキシ-4-フェニル-4H-クロメン-3-カルボン酸: この化合物は、構造的に類似していますが、官能基や反応性が異なります.
4-エトキシカルボニル-1-(2-(4-メトキシ-フェニル)-2-オキソ-エチル)-ピリジニウムブロミド: これもエトキシカルボニル基を持つ化合物ですが、コア構造と特性が異なります.
独自性: (S)-2-(1-(4-(エトキシカルボニル)フェニル)エチル)ヒドラジンカルボン酸tert-ブチルは、官能基の組み合わせが特定であるため、独特の化学反応性と潜在的な生物活性を示します。特にヒドラジンカルボン酸部位は、さまざまな化学反応や相互作用に関与できるため、注目に値します。
類似化合物との比較
(R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
4-Ethoxycarbonyl-1-(2-(4-methoxy-phenyl)-2-oxo-ethyl)-pyridinium bromide: Another compound with an ethoxycarbonyl group but with different core structure and properties.
Uniqueness: (S)-tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethyl)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazinecarboxylate moiety is particularly noteworthy for its ability to participate in a variety of chemical reactions and interactions.
特性
分子式 |
C16H24N2O4 |
|---|---|
分子量 |
308.37 g/mol |
IUPAC名 |
ethyl 4-[(1S)-1-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]ethyl]benzoate |
InChI |
InChI=1S/C16H24N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-11,17H,6H2,1-5H3,(H,18,20)/t11-/m0/s1 |
InChIキー |
UMABWHANJGIRER-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H](C)NNC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


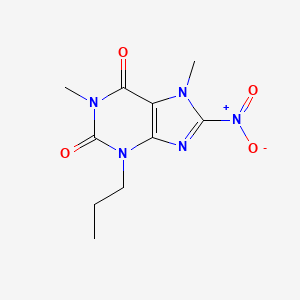
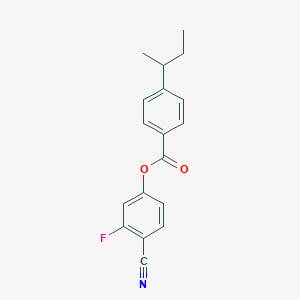
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
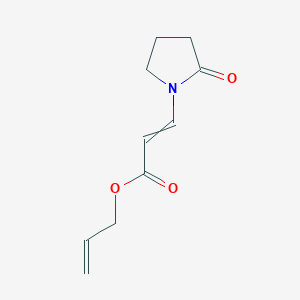

![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
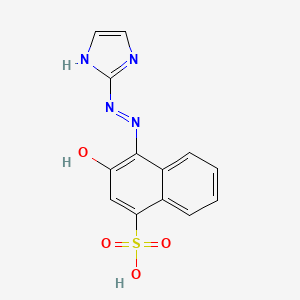
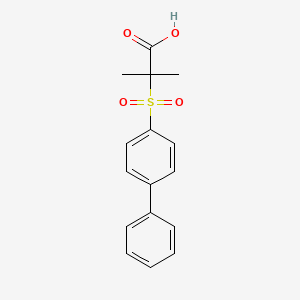
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)

